molecular formula C17H27N3O B5363467 1-(3,5-Dimethylphenyl)-3-(1-propylpiperidin-4-yl)urea

1-(3,5-Dimethylphenyl)-3-(1-propylpiperidin-4-yl)urea

Cat. No.: B5363467
M. Wt: 289.4 g/mol
InChI Key: IZXHARSXNLSLIM-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-3-(1-propylpiperidin-4-yl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a urea moiety linked to a piperidine ring and a dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenyl)-3-(1-propylpiperidin-4-yl)urea typically involves the reaction of 3,5-dimethylphenyl isocyanate with 1-propylpiperidine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenyl)-3-(1-propylpiperidin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety or the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives or piperidine analogs.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-3-(1-propylpiperidin-4-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-3-(1-propylpiperidin-4-yl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dimethylphenyl)-3-(1-methylpiperidin-4-yl)urea
  • 1-(3,5-Dimethylphenyl)-3-(1-ethylpiperidin-4-yl)urea
  • 1-(3,5-Dimethylphenyl)-3-(1-butylpiperidin-4-yl)urea

Uniqueness

1-(3,5-Dimethylphenyl)-3-(1-propylpiperidin-4-yl)urea is unique due to its specific substitution pattern on the piperidine ring and the presence of the dimethylphenyl group. This unique structure can result in distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(1-propylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-4-7-20-8-5-15(6-9-20)18-17(21)19-16-11-13(2)10-14(3)12-16/h10-12,15H,4-9H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXHARSXNLSLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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